molecular formula C11H12N2O7 B3216914 L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]- CAS No. 117336-49-9

L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]-

Cat. No. B3216914
CAS RN: 117336-49-9
M. Wt: 284.22 g/mol
InChI Key: PWRYFWOONBQNDD-VIFPVBQESA-N
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Description

“L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]-” is a compound that involves the amino acid L-serine . L-serine is a nonessential amino acid in eukaryotic cells, used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate . It is also a precursor of two relevant coagonists of NMDA receptors: glycine and D-serine .


Synthesis Analysis

L-serine is biosynthesized in the mammalian central nervous system from 3-phosphoglycerate . The enzymes involved in this process are 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase . The exact synthesis process of “L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]-” is not explicitly mentioned in the retrieved papers.

Mechanism of Action

L-serine plays a role in cell growth and development (cellular proliferation). The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine . The specific mechanism of action of “L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]-” is not explicitly mentioned in the retrieved papers.

Safety and Hazards

L-serine is generally regarded as safe . If inhaled or in case of skin contact, it is advised to move the person into fresh air and wash off with soap and plenty of water . If not breathing, give artificial respiration . The specific safety and hazards of “L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]-” are not explicitly mentioned in the retrieved papers.

Future Directions

L-serine has been suggested as a potential treatment for various neurological diseases, including Alzheimer’s disease . It has been shown to be neuroprotective, improving cognitive function, cerebral blood flow, inhibiting inflammation, and promoting remyelination . The future directions of “L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]-” are not explicitly mentioned in the retrieved papers.

properties

IUPAC Name

(2S)-3-hydroxy-2-[(4-nitrophenyl)methoxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O7/c14-5-9(10(15)16)12-11(17)20-6-7-1-3-8(4-2-7)13(18)19/h1-4,9,14H,5-6H2,(H,12,17)(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRYFWOONBQNDD-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)NC(CO)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC(=O)N[C@@H](CO)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Serine, N-[[(4-nitrophenyl)methoxy]carbonyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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